molecular formula C13H19ClN2O B13741001 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride CAS No. 3040-11-7

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride

Cat. No.: B13741001
CAS No.: 3040-11-7
M. Wt: 254.75 g/mol
InChI Key: LXCOMOVWFAXNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Nitrogen Heterocycles in Modern Therapeutics

Nitrogen-containing heterocycles constitute the backbone of modern pharmacopeias, with 59% of U.S. Food and Drug Administration (FDA)-approved small-molecule drugs incorporating these structures. This predominance stems from their ability to mimic endogenous biomolecules, engage in diverse non-covalent interactions with biological targets, and exhibit tunable physicochemical properties. Carbostyril (2-quinolinone), a bicyclic nitrogen heterocycle, emerged as a privileged scaffold due to its unique combination of aromatic stability, hydrogen-bonding capacity from the lactam group, and synthetic accessibility for regioselective functionalization.

The fixed cis conformation of carbostyril’s lactam moiety enables precise three-dimensional positioning of substituents, making it invaluable for designing ligands that complement the stereoelectronic features of enzyme active sites and receptor pockets. Early applications focused on alkaloid-inspired compounds, but systematic structure-activity relationship (SAR) studies in the mid-20th century revealed that carbostyril derivatives could be engineered to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For instance, introducing alkylamino side chains enhanced blood-brain barrier permeability, enabling central nervous system (CNS)-targeted therapies.

A pivotal shift occurred with the recognition that partial saturation of the carbostyril ring—yielding 3,4-dihydrocarbostyril derivatives—could modulate electronic and steric properties while retaining bioactive conformations. This modification reduced planarity, thereby decreasing intercalation with DNA and mitigating genotoxic risks associated with fully aromatic heterocycles. The dihydrocarbostyril core became a platform for developing agents with improved selectivity, as seen in cardiovascular and neuropsychiatric drug candidates.

Developmental Milestones in Dihydrocarbostyril Derivatives

The synthesis and pharmacological evaluation of dihydrocarbostyril derivatives accelerated in the 1960s–1970s, driven by advances in heterocyclic chemistry and mechanistic pharmacology. Key milestones include:

Synthetic Methodologies
Early routes to dihydrocarbostyrils relied on cyclocondensation of α,β-unsaturated acid chlorides with ketone-derived imines, followed by photocyclization—a method pioneered in 1970 that enabled efficient construction of the dihydroquinolin-2-one framework. Subsequent innovations, such as the use of palladium-catalyzed cross-couplings, expanded access to polysubstituted derivatives. For 3,4-dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride, a critical breakthrough involved N-alkylation of the carbostyril nitrogen with 2-(dimethylamino)ethyl groups, optimizing solubility and receptor affinity.

Year Milestone Achievement Significance
1970 Photocyclization route for dihydrocarbostyrils Enabled scalable synthesis of core structure
1972 Patent for 6-chloro-dihydrocarbostyril derivatives Demonstrated anti-inflammatory and hypotensive activities
2015 ADMET optimization strategies for carbostyrils Rationalized substituent effects on pharmacokinetics

Pharmacological Applications
The 1972 patent for 3,4-dihydro-4-methyl-4-phenyl-6-chloro-carbostyril derivatives marked the first explicit linkage of dihydrocarbostyrils to anti-inflammatory and CNS-depressant activities. Structural analysis revealed that electron-withdrawing substituents at position 6 enhanced binding to prostaglandin synthase isoforms, while N-alkylation with dimethylaminoethyl chains—as in the title compound—improved solubility and facilitated interactions with adrenergic and serotonergic receptors. These findings aligned with broader trends in drug discovery, where nitrogen heterocycles were increasingly tailored to address polypharmacology and multi-target engagement.

Later studies exploited the dihydrocarbostyril scaffold’s conformational flexibility to develop dual-acting agents. For example, introducing carboxyalkyl groups at position 1 yielded prodrugs with pH-dependent activation, mitigating first-pass metabolism. Such innovations underscored the scaffold’s adaptability to medicinal chemistry objectives, from enhancing bioavailability to enabling tissue-specific delivery.

Structural Insights
X-ray crystallography and computational modeling of dihydrocarbostyril derivatives revealed that the partially saturated ring adopts a boat-like conformation, positioning substituents in pseudo-axial orientations ideal for engaging hydrophobic protein pockets. The dimethylaminoethyl side chain in 3,4-dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride projects into solvent-exposed regions, minimizing steric clashes while facilitating cation-π interactions with receptor residues. These structural features collectively enhance target selectivity and in vivo stability relative to first-generation carbostyrils.

Properties

CAS No.

3040-11-7

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

dimethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H18N2O.ClH/c1-14(2)9-10-15-12-6-4-3-5-11(12)7-8-13(15)16;/h3-6H,7-10H2,1-2H3;1H

InChI Key

LXCOMOVWFAXNTC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C(=O)CCC2=CC=CC=C21.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Carbostyril Core (3,4-Dihydro-1-hydroxycarbostyril)

The carbostyril nucleus, 3,4-dihydro-1-hydroxyquinolin-2(1H)-one, serves as the foundational scaffold. Its preparation typically involves intramolecular cyclization reactions:

  • Cyclization via Friedel-Crafts Alkylation: The intramolecular Friedel-Crafts alkylation of N-substituted aminobenzyl derivatives in the presence of Lewis acids such as aluminum chloride in polar aprotic solvents (e.g., dimethylacetamide) at elevated temperatures (120–160°C) yields the 3,4-dihydro-1-hydroxycarbostyril core.

  • Industrial Scale Considerations: On an industrial scale, optimization of reaction conditions includes the use of phase transfer catalysts and controlled temperature to enhance yield and purity while minimizing by-products.

Synthesis of 2-(Dimethylamino)ethyl Chloride Hydrochloride

The 2-(dimethylamino)ethyl chloride hydrochloride intermediate is critical for introducing the dimethylaminoethyl side chain:

  • Chlorination of Dimethylethanolamine: The synthesis involves direct chlorination of dimethylethanolamine with thionyl chloride under ice-water bath conditions (8–18°C), followed by reflux in dehydrated alcohol for 2 hours, filtration, and drying to obtain the hydrochloride salt with high purity and yield.

  • Advantages: This method improves conversion efficiency, reduces workload, and is suitable for industrial-scale production due to its simplicity and environmentally friendly profile.

Alkylation of Carbostyril Core with 2-(Dimethylamino)ethyl Chloride Hydrochloride

The key step to obtain 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride is the alkylation of the carbostyril core with the 2-(dimethylamino)ethyl chloride hydrochloride:

  • General Alkylation Process: Alkylation typically involves reacting the carbostyril derivative with the alkyl halide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

  • Reaction Conditions: The reaction is often carried out under reflux or at elevated temperatures (60–65°C) for extended periods (up to 16 hours), ensuring complete substitution.

  • Purification: Post-reaction workup includes filtration, solvent removal under reduced pressure, extraction, drying over anhydrous magnesium sulfate, and chromatographic purification followed by recrystallization to yield the pure alkylated product.

  • Solvent and Base Selection: Polar aprotic solvents stabilize intermediates and facilitate nucleophilic substitution, while bases such as potassium carbonate or bicarbonate neutralize generated acids and promote deprotonation of the carbostyril hydroxyl group.

Formation of Hydrochloride Salt

  • The final hydrochloride salt form is obtained by treatment of the free base with hydrochloric acid or by direct isolation if the alkylating agent is used as its hydrochloride salt.

Data Table: Summary of Preparation Steps and Conditions

Step Reactants / Intermediates Reaction Conditions Solvent(s) Base(s) Yield / Notes Reference
1 N-substituted aminobenzyl derivative Lewis acid (AlCl3), 120–160°C, intramolecular cyclization Dimethylacetamide (DMA) High yield of 3,4-dihydro-1-hydroxycarbostyril
2 Dimethylethanolamine + thionyl chloride 8–18°C (ice-water bath), then reflux 2 h Dehydrated alcohol High purity 2-(dimethylamino)ethyl chloride hydrochloride
3 3,4-Dihydro-1-hydroxycarbostyril + 2-(dimethylamino)ethyl chloride hydrochloride Reflux 60–65°C, 16 h DMF, DMSO, or acetone Potassium carbonate Alkylated carbostyril intermediate, purified by chromatography
4 Alkylated carbostyril intermediate Treatment with HCl or direct salt formation Final hydrochloride salt of 3,4-dihydro-1-(2-(dimethylamino)ethyl)carbostyril

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride has been investigated for its potential antidepressant effects. Research indicates that compounds with similar structures exhibit monoamine oxidase inhibition, which can increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism is crucial for alleviating symptoms of depression .

2. Neurodegenerative Disease Treatment

The compound has shown promise in treating neurodegenerative diseases like Alzheimer's disease. Studies suggest that derivatives of carbostyril compounds can act as dual inhibitors of cholinesterases and monoamine oxidases, potentially improving cognitive functions by enhancing neurotransmitter availability in the synaptic cleft . The ability to cross the blood-brain barrier further supports its therapeutic potential in neuropharmacology .

Case Study 1: Inhibition of Cholinesterases

A study focused on designing hybrid compounds based on 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate derivatives demonstrated that certain derivatives exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most effective compound from this series showed IC50 values of 0.28 µM against AChE and 0.34 µM against BuChE, indicating strong potential for treating Alzheimer's disease .

Case Study 2: Anticancer Activity

Another area of interest is the anticancer properties of carbostyril derivatives. Research has indicated that compounds related to 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride can induce apoptosis in cancer cells through mechanisms involving microtubule disruption and cell cycle arrest. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells .

Data Table: Summary of Biological Activities

Activity Target IC50 Value (µM) Reference
Cholinesterase InhibitionAChE0.28
Cholinesterase InhibitionBuChE0.34
Anticancer ActivityMCF-7 Breast Cancer Cells52
Anticancer ActivityMDA-MB-231 Triple-Negative74

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several pharmacologically relevant molecules.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride Likely C₁₃H₁₉N₂O·HCl* ~255.5 (estimated) Carbostyril core, 3,4-dihydro ring, dimethylaminoethyl substituent Potential CNS activity inferred from analogs
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, carboxamide linker, dimethylaminopropyl group Neuroactive properties (exact mechanism unspecified)
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Quinoline core, pyrrolidinyl substituent Altered basicity vs. dimethylamino analogs
Centrophenoxine hydrochloride (Meclofenoxate HCl) C₁₂H₁₆ClNO₃·HCl 294.20 p-Chlorophenoxyacetic acid ester, dimethylaminoethyl group Nootropic agent; enhances cerebral metabolism
Cyclopentolate Hydrochloride (CPHC) C₁₇H₂₅NO₃·HCl 327.85 Cyclopentane ring, benzene acetic acid ester Anticholinergic; used in ophthalmology
Dopamine HCl C₈H₁₁NO₂·HCl 189.64 Catecholamine backbone, ethylamine hydrochloride Neurotransmitter; treats hypotension/shock

*Estimated based on structural similarity to carbostyril derivatives.

Key Comparative Insights:

Core Structure Differences: The target compound’s carbostyril core distinguishes it from quinoline-based analogs (e.g., SzR-105) and ester-linked molecules (e.g., Centrophenoxine). Cyclopentolate Hydrochloride (CPHC) and Dopamine HCl diverge significantly in core structure (cyclopentane vs. catecholamine), highlighting the target compound’s uniqueness among ethylamine-containing drugs .

Substituent Effects: The dimethylaminoethyl group in the target compound is a shared feature with Centrophenoxine and SzR-103. This moiety enhances solubility and may facilitate blood-brain barrier penetration, a trait critical for CNS-targeted drugs . Replacement of dimethylamino with pyrrolidinyl (in one analog from ) introduces a secondary amine, increasing steric bulk and basicity, which could affect receptor selectivity .

Pharmacological Implications: Centrophenoxine’s nootropic effects are linked to its cholinergic activity, whereas Dopamine HCl acts on adrenergic and dopaminergic receptors. The target compound’s carbostyril scaffold may confer distinct receptor interactions (e.g., serotonin or sigma receptors) .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): Dimethylaminoethyl and pyrrolidinyl substituents in quinoline carboxamides () demonstrate that minor structural changes significantly alter bioactivity.
  • Safety and Toxicity: While Centrophenoxine and Cyclopentolate have well-documented safety profiles, the target compound’s toxicity remains uncharacterized. Analogous compounds with dimethylamino groups (e.g., DMAE derivatives) show dose-dependent neurotoxicity, suggesting cautious evaluation .

Biological Activity

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride is a compound that has garnered attention for its potential biological activities. It belongs to the class of carbostyril derivatives, which are known for various pharmacological properties, including anti-inflammatory and antitumor effects. This article aims to provide a comprehensive review of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride is C13H19ClN2OC_{13}H_{19}ClN_{2}O with a molecular weight of 256.76 g/mol . The structure features a dimethylamino group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H19ClN2OC_{13}H_{19}ClN_{2}O
Molecular Weight256.76 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anti-inflammatory Effects

Research indicates that carbostyril derivatives exhibit anti-inflammatory properties. A study involving related compounds demonstrated their effectiveness in reducing inflammation markers in vitro . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antitumor Activity

3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride has also been evaluated for its antitumor potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation by interacting with key cellular pathways .

Case Study: Anticancer Activity

In a study published in Anticancer Research, derivatives of carbostyril were tested on multidrug-resistant (MDR) cancer cell lines. The results showed that certain derivatives significantly increased doxorubicin retention in these cells, suggesting a potential role in reversing drug resistance .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Dimethylamino groups are often associated with enhanced central nervous system (CNS) penetration and activity. Preliminary studies indicate possible anxiolytic or sedative effects, although more research is needed to confirm these findings.

The biological activity of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride can be attributed to its ability to modulate various biological pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of inflammatory mediators.
  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in tumor cells.
  • P-glycoprotein Modulation : Evidence suggests that some carbostyril derivatives can inhibit P-glycoprotein, enhancing the efficacy of chemotherapeutic agents in resistant cell lines .

Q & A

Q. What are the standard synthetic pathways for 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the carbostyril core via cyclization of substituted anilines with carbonyl compounds under acidic conditions.
  • Step 2 : Introduction of the 2-(dimethylamino)ethyl group via alkylation or nucleophilic substitution, often using reagents like 2-(dimethylamino)ethyl chloride.
  • Step 3 : Hydrochloride salt formation through acid-base titration with HCl. Purification methods such as recrystallization or preparative HPLC are critical for achieving high purity (>98%) .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and proton environments.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • Elemental analysis to validate stoichiometry .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous acidic solutions (pH < 4). Stability testing in buffered solutions (e.g., PBS at pH 7.4) under controlled temperatures (4°C to 37°C) is recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

A Design of Experiments (DOE) approach is recommended:

  • Variables : Temperature (40–100°C), pH (3–6 for alkylation steps), and catalyst loading (e.g., palladium for cross-coupling).
  • Outcome : Higher yields (>70%) are achieved at 60°C and pH 4.5 with 5 mol% catalyst. Kinetic studies (e.g., via HPLC monitoring) help identify rate-limiting steps .

Q. What strategies resolve contradictions in receptor binding affinity data?

Contradictions may arise from assay variability or off-target effects. Solutions include:

  • Radioligand displacement assays using tritiated ligands to measure IC₅₀ values.
  • Orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm binding kinetics.
  • Computational docking to model interactions with target receptors (e.g., serotonin or dopamine receptors) .

Q. How does structural modification of the carbostyril core influence pharmacological activity?

A structure-activity relationship (SAR) study can be designed by:

  • Introducing substituents (e.g., halogens, methoxy groups) at the 3- or 4-position of the carbostyril ring.
  • Comparing IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets).
  • Key finding : Electron-withdrawing groups at the 4-position enhance binding affinity by 2–3 fold .

Methodological Notes

  • Controlled experiments : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Analytical validation : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to minimize matrix effects .
  • Ethical compliance : Adhere to institutional guidelines for pharmacological testing, particularly for in vitro cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.